molecular formula C13H22N6 B2722574 N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-50-4

N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2722574
CAS No.: 869072-50-4
M. Wt: 262.361
InChI Key: AUKNBBWUGXURSN-UHFFFAOYSA-N
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Description

N-[3-(Diethylamino)propyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a diethylamino-propyl substituent at the N4 position and a methyl group at the N1 position of the heterocyclic core. For instance, similar compounds are synthesized by reacting halogenated pyrazolopyrimidine intermediates with primary or secondary amines under reflux conditions, often in solvents like acetonitrile or toluene .

This substituent may also influence target binding through hydrophobic interactions or charge modulation.

Properties

IUPAC Name

N',N'-diethyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6/c1-4-19(5-2)8-6-7-14-12-11-9-17-18(3)13(11)16-10-15-12/h9-10H,4-8H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKNBBWUGXURSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C2C=NN(C2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with N,N-diethylpropane-1,3-diamine under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of key pyrazolopyrimidin-4-amine derivatives, focusing on structural features, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Pyrazolopyrimidin-4-amine Derivatives

Compound Name (CAS/Reference) Substituents (Position) Synthesis Method Biological Activity/Application Key Evidence
Target Compound (Hypothetical) N4: 3-(Diethylamino)propyl; N1: Methyl Likely nucleophilic substitution Potential kinase or enzyme inhibition -
6-Chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl (Compound V) N4: 4-Fluorobenzyl; N1: Methyl; C3: Ethyl; C6: Cl Reaction of dichloro intermediate with 4-fluorobenzylamine Phosphodiesterase inhibitor (Cryptosporidium)
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5334-49-6) N4: Methyl; N1: Methyl Direct methylation Baseline structure for SAR studies
N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (105903-56-8) N4: Benzyl; N1: Methyl Amine coupling with benzylamine MAP kinase inhibition
3-(Phenylethynyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C3: Phenylethynyl; N1: Isopropyl Suzuki coupling or SNAr reactions Kinase inhibition (RET-specific)
N-(4-Aryloxy/Alkoxy-phenyl)-1-phenyl derivatives () N4: Aryloxy/Alkoxy-phenyl; N1: Phenyl Alkylation or urea/thiourea coupling Anti-inflammatory activity (hypothesized)

Structural and Functional Insights

A. Substituent Effects on Bioactivity
  • N4 Modifications: The diethylamino-propyl group in the target compound may improve solubility and membrane permeability compared to simpler alkyl/aryl groups (e.g., methyl or benzyl in ) . Bulky or charged substituents (e.g., 4-fluorobenzyl in Compound V) enhance target specificity. Compound V shows potent anti-parasitic activity due to the electron-withdrawing fluorine atom, which stabilizes binding interactions .
  • C3 Modifications :

    • Substitutions at C3 (e.g., phenylethynyl in ) are critical for kinase inhibition. The phenylethynyl group in RET inhibitors enhances hydrophobic interactions with kinase pockets .

Key Research Findings and Contradictions

  • Solubility vs. Activity Trade-off: While the diethylamino-propyl group improves solubility (as inferred from polymer studies in ), excessive bulkiness may reduce target binding efficiency compared to compact groups like benzyl .
  • Substituent Position Specificity : C3 modifications are more impactful for kinase inhibition, whereas N4 changes primarily affect pharmacokinetics .

Biological Activity

N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, often referred to as a pyrazolo-pyrimidine derivative, has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C20H27N5O
  • Molecular Weight : 353.46 g/mol
  • CAS Number : 223430-04-4

Research indicates that pyrazolo-pyrimidine derivatives like this compound exhibit their biological activity primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably, these compounds have shown promising results as inhibitors of:

  • BRAF(V600E) : A mutation commonly associated with melanoma and other cancers.
  • EGFR : Epidermal growth factor receptor implicated in various cancers.
  • Aurora-A Kinase : Involved in cell division and proliferation.

These mechanisms suggest potential applications in cancer therapy, particularly for tumors exhibiting these mutations or pathways.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazolo-pyrimidine derivatives. For instance, compounds structurally similar to this compound have been shown to inhibit tumor growth in vitro and in vivo:

StudyCompoundTargetResult
Pyrazole DerivativeBRAF(V600E)Significant growth inhibition in melanoma cells
Pyrazolo-PyridineEnteroviruses (EV-D68)Broad-spectrum antiviral activity

Anti-inflammatory and Antimicrobial Properties

In addition to antitumor effects, pyrazolo derivatives have demonstrated anti-inflammatory and antimicrobial activities. For example:

  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines has been observed in various models.
  • Antimicrobial : Some derivatives exhibit activity against bacterial strains, suggesting their potential as antibiotic agents.

Case Studies

  • Antitumor Efficacy
    • A study evaluated the efficacy of a related pyrazolo-pyrimidine compound against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics.
  • Antiviral Activity
    • Research on pyrazolopyridine compounds showed effective inhibition of enterovirus infections in cellular models, indicating potential for treating viral infections alongside cancer therapies.

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